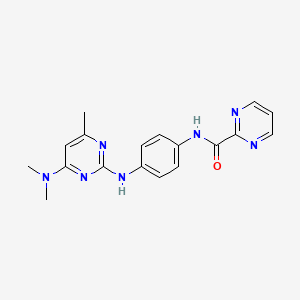![molecular formula C10H10ClN3O4 B2709586 N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide CAS No. 337924-85-3](/img/structure/B2709586.png)
N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide” is a chemical compound with the CAS Number: 337924-85-3 . It has a molecular weight of 271.66 . The IUPAC name for this compound is methyl (2E)-2-[1-(4-chloro-3-nitrophenyl)ethylidene]hydrazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClN3O4/c1-6(12-13-10(15)18-2)7-3-4-8(11)9(5-7)14(16)17/h3-5,12H,1H2,2H3,(H,13,15) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide” is a solid substance .Applications De Recherche Scientifique
Coordination Properties and Spectroscopic Study
Research by Benković et al. (2020) investigated the coordination properties of aroylhydrazones towards Fe(III) ions using computational, spectrometric, and spectroscopic methods. The study found that these compounds form complexes with Fe(III) through oxygen and azomethine nitrogen, highlighting the significance of aroylhydrazones in coordination chemistry and their potential application in the development of new metal complexes with diverse properties (Benković et al., 2020).
Nonlinear Optical Properties
A study by Naseema et al. (2010) synthesized three hydrazones and investigated their third-order nonlinear optical properties. This research revealed that these compounds exhibit promising optical power limiting behavior, suggesting their potential use in optical device applications such as optical limiters and switches (Naseema et al., 2010).
Corrosion Protection Behavior
Paul et al. (2020) explored the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in HCl solution. Their findings indicate high inhibition efficiency, highlighting the potential of these compounds as corrosion inhibitors in industrial applications (Paul et al., 2020).
Efficient Synthesis Methods
Hosseini and Bayat (2019) demonstrated an efficient synthesis method for N-fused heterocyclic compounds, including N'-[(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide, through a five-component cascade reaction. This approach provides a new route for synthesizing heterocyclic compounds with potential applications in various fields of chemistry and materials science (Hosseini & Bayat, 2019).
Antimicrobial Evaluation
Kumar et al. (2011) conducted antimicrobial studies on a series of hydrazides, indicating the potential of these compounds to act as effective antimicrobial agents against various pathogens. This suggests their usefulness in developing new antimicrobial drugs (Kumar et al., 2011).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
Propriétés
IUPAC Name |
methyl N-[(E)-1-(4-chloro-3-nitrophenyl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O4/c1-6(12-13-10(15)18-2)7-3-4-8(11)9(5-7)14(16)17/h3-5H,1-2H3,(H,13,15)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMFGNBRFCGFBL-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2709504.png)
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2709506.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2709508.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2709512.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2709513.png)
![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B2709517.png)

![N-(4-ethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2709519.png)


![ethyl 4-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2709525.png)